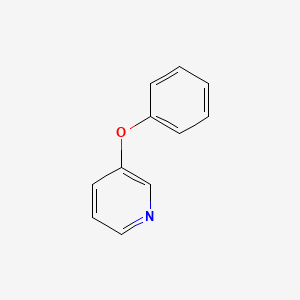

3-Phenoxypyridine

Description

3-Phenoxypyridine (CAS: 2176-45-6) is a pyridine derivative featuring a phenoxy group at the 3-position. It has garnered attention for its diverse pharmacological properties, including anticonvulsant, psychostimulant, and cognition-enhancing activities . Its monosulfate salt is widely used in pharmaceutical formulations due to improved solubility and stability . Structurally, the compound’s activity is influenced by the electron-rich phenoxy group and the pyridine nitrogen, which facilitate interactions with biological targets such as ion channels and neurotransmitter systems .

Propriétés

IUPAC Name |

3-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGUIKPOZGYLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176158 | |

| Record name | Pyridine, 3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2176-45-6 | |

| Record name | 3-Phenoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2176-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ5L85N23P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenoxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a polar solvent like dimethylformamide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenoxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and various alkyl halides are employed.

Major Products Formed: The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and various substituted pyridines .

Applications De Recherche Scientifique

3-Phenoxypyridine is a chemical compound with applications in pharmaceutical development, agricultural chemicals, analytical chemistry, and material science . Its structure enhances drug efficacy, provides solutions for pest control, aids in the detection of other compounds, and improves the thermal stability of polymers and coatings .

Pharmaceutical Development

this compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy and specificity . One study investigated phenazopyridine, a related compound, for treating uncomplicated lower urinary tract infections accompanied by pain . The study revealed that patients taking phenazopyridine experienced significant improvement within 6 hours, with 43.3% reporting "significant improvement" . Another study described the anticonvulsant activity of this compound 1-oxides, noting that 4-methyl-3-phenoxypyridine 1-oxide has a similar pharmacological profile to phenytoin, exhibiting anticonvulsant activity without causing ataxia or sedation .

Agricultural Chemicals

this compound is used in formulating agrochemicals, providing effective pest control solutions while minimizing environmental impact, making it a preferred choice in sustainable agriculture . Studies have explored phenoxypyridine derivatives in herbicides, demonstrating that when diphenyl ether is replaced by phenoxypyridine, the herbicidal activity and PPO inhibitory activity of the compounds significantly increase, expanding the herbicidal spectrum .

Analytical Chemistry

this compound acts as a reagent in analytical methods, aiding in detecting and quantifying other compounds, which is crucial for quality control in laboratories .

Material Science

this compound is incorporated into polymers and coatings, improving their thermal stability and chemical resistance, thus extending the lifespan of materials used in harsh environments . Recent studies also explore the potential of this compound derivatives in material science applications, showing promise for developing novel materials.

Mécanisme D'action

The mechanism of action of 3-Phenoxypyridine involves its interaction with specific molecular targets. In the context of its use as a pesticide, it inhibits key enzymes in the metabolic pathways of pests, leading to their eventual death. The compound’s structure allows it to effectively bind to these enzymes, disrupting their normal function .

Comparaison Avec Des Composés Similaires

Cost and Scalability :

- This compound monosulfate is cost-effective (€34–498/g) and scalable .

- Boron-containing pyridines (e.g., 3-phenoxy-5-dioxaborolane) are expensive due to specialized reagents .

Activité Biologique

3-Phenoxypyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a phenoxy group at the 3-position. Its molecular formula is , and it possesses unique properties that contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that derivatives of phenoxy pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound analogs can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Antimicrobial Effects : Some derivatives have demonstrated antibacterial properties, suggesting potential applications in treating infections caused by resistant strains .

- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory effects, which may be beneficial in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Cytotoxicity Against Pancreatic Cancer : In a study involving human pancreatic cancer cell lines (Panc1 and HS766T), this compound derivatives showed significant cytotoxicity at low micromolar concentrations. Flow cytometry revealed that treatment led to G2/M phase arrest, indicating a potential mechanism for its anticancer effects .

- Antibacterial Properties : A recent investigation highlighted the antibacterial efficacy of this compound against various pathogens. The study found that certain derivatives could effectively inhibit the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .

- Anti-inflammatory Effects : In animal models, compounds derived from this compound exhibited promising anti-inflammatory properties. These studies measured levels of pro-inflammatory cytokines and demonstrated a reduction in inflammation, supporting the compound's therapeutic potential in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.